molecular formula C21H24N2O6S2 B11101967 2-Ethoxy-4-[(4-methylpiperidin-1-yl)carbonothioyl]phenyl 4-nitrobenzenesulfonate

2-Ethoxy-4-[(4-methylpiperidin-1-yl)carbonothioyl]phenyl 4-nitrobenzenesulfonate

Cat. No.: B11101967
M. Wt: 464.6 g/mol
InChI Key: BOMVLYJMIWOBEP-UHFFFAOYSA-N
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Description

2-ETHOXY-4-[(4-METHYLPIPERIDINO)CARBOTHIOYL]PHENYL 4-NITRO-1-BENZENESULFONATE is a complex organic compound with a unique structure that includes an ethoxy group, a methylpiperidino group, and a nitrobenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-[(4-METHYLPIPERIDINO)CARBOTHIOYL]PHENYL 4-NITRO-1-BENZENESULFONATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core phenyl structure, followed by the introduction of the ethoxy group and the methylpiperidino group through nucleophilic substitution reactions. The final step involves the addition of the nitrobenzenesulfonate group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-[(4-METHYLPIPERIDINO)CARBOTHIOYL]PHENYL 4-NITRO-1-BENZENESULFONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the nitro group to form amines or other derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-ETHOXY-4-[(4-METHYLPIPERIDINO)CARBOTHIOYL]PHENYL 4-NITRO-1-BENZENESULFONATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-[(4-METHYLPIPERIDINO)CARBOTHIOYL]PHENYL 4-NITRO-1-BENZENESULFONATE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHOXY-4-(2-((ETHYLAMINO)CARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE
  • 2-ETHOXY-4-(2-((ETHYLAMINO)CARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 4-PROPOXYBENZOATE

Uniqueness

Compared to similar compounds, 2-ETHOXY-4-[(4-METHYLPIPERIDINO)CARBOTHIOYL]PHENYL 4-NITRO-1-BENZENESULFONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C21H24N2O6S2

Molecular Weight

464.6 g/mol

IUPAC Name

[2-ethoxy-4-(4-methylpiperidine-1-carbothioyl)phenyl] 4-nitrobenzenesulfonate

InChI

InChI=1S/C21H24N2O6S2/c1-3-28-20-14-16(21(30)22-12-10-15(2)11-13-22)4-9-19(20)29-31(26,27)18-7-5-17(6-8-18)23(24)25/h4-9,14-15H,3,10-13H2,1-2H3

InChI Key

BOMVLYJMIWOBEP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCC(CC2)C)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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